molecular formula C12H15F9INO3Si B136737 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane CAS No. 135587-13-2

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Cat. No. B136737
CAS RN: 135587-13-2
M. Wt: 547.23 g/mol
InChI Key: LZXRMBONGPXFCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane, also known as NIFH, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. NIFH is a fluorinated alkylsilane compound that is used as a labeling reagent for proteins, peptides, and other biomolecules.

Mechanism of Action

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane reacts with primary amines in proteins, peptides, and other biomolecules to form stable adducts. The reaction is highly specific and occurs under mild conditions, making 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane a useful tool for labeling biomolecules. The labeled biomolecules can be detected using mass spectrometry or fluorescence microscopy.
Biochemical and Physiological Effects:
1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane labeling does not significantly affect the biochemical or physiological properties of the labeled biomolecules. The labeled biomolecules retain their native structure and function, allowing for accurate analysis and quantification.

Advantages and Limitations for Lab Experiments

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has several advantages as a labeling reagent. It is highly specific, reacts under mild conditions, and forms stable adducts. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is also compatible with a wide range of biological samples, including cells, tissues, and body fluids. However, 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane has some limitations. It is relatively expensive compared to other labeling reagents, and the labeling efficiency may vary depending on the sample type and labeling conditions.

Future Directions

There are several future directions for 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane research. One area of interest is the development of new 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane derivatives with improved labeling efficiency and specificity. Another area of interest is the application of 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane in the study of protein-protein interactions and signaling pathways. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane may also have potential applications in drug discovery and development, as it can be used to identify and quantify drug targets and off-targets.

Synthesis Methods

The synthesis of 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane involves the reaction of 1,3-dioxane-5-amine with 1-(3,3,4,4,5,5,6,6,6-nonafluorohexyl)iodide and triethylsilane. The reaction takes place in the presence of a palladium catalyst and a base. The resulting product is purified using column chromatography to obtain pure 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane.

Scientific Research Applications

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is widely used in scientific research as a labeling reagent for proteins, peptides, and other biomolecules. It is used in mass spectrometry-based proteomics to identify and quantify proteins in complex mixtures. 1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane is also used in fluorescence microscopy to visualize the distribution and localization of proteins in cells and tissues.

properties

CAS RN

135587-13-2

Product Name

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

Molecular Formula

C12H15F9INO3Si

Molecular Weight

547.23 g/mol

IUPAC Name

1-(3,3,4,4,5,5,6,6,6-nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane

InChI

InChI=1S/C12H15F9INO3Si/c13-9(14,10(15,16)11(17,18)12(19,20)21)7-8(22)27-24-4-1-23(2-5-25-27)3-6-26-27/h8H,1-7H2

InChI Key

LZXRMBONGPXFCO-UHFFFAOYSA-N

SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

Canonical SMILES

C1CO[Si]2(OCCN1CCO2)C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)I

synonyms

1-(3,3,4,4,5,5,6,6,6-Nonafluoro-1-iodohexyl)-2,8,9-trioxa-5-aza-1-sila bicyclo(3.3.3)undecane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.